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molecular formula C15H12N2O2 B1417610 2-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 56071-04-6

2-(3-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B1417610
M. Wt: 252.27 g/mol
InChI Key: DUQSFLFKFAGWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479499B1

Procedure details

2-Aminobenzamide (30) (1.0 g, 7.3 mmol) and 3-methoxybenzaldehyde (34) (1.0 g, 7.3 mmol) were heated with stirring in DMAC (20 ml) at 80° C. for 2 h and then poured into ice water (200 ml). The precipitate was collected, washed with water, then dried and purified by column chromatography (silica gel-ethyl acetate/n-hexane) to afford 43 (0.3 g, 15.0%) and 61 (1.4 g, 75.2%) as pale yellow powder. Yield, mp, and spectral data are given in Table 1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
15%
Name
Yield
75.2%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=O>CC(N(C)C)=O>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([C:16]2[NH:6][C:4](=[O:5])[C:3]3[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=3)[N:1]=2)[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel-ethyl acetate/n-hexane)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC2=CC=CC=C2C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 16.3%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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